molecular formula C26H26ClNO B11674180 N-(4-chlorophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide

N-(4-chlorophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide

Katalognummer: B11674180
Molekulargewicht: 403.9 g/mol
InChI-Schlüssel: DRRBPNLHRWIULV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring and multiple phenyl groups

Vorbereitungsmethoden

The synthesis of N-(4-chlorophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the phenyl groups and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

N-(4-chlorophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenyl groups or the cyclopropane ring.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, researchers may investigate its potential as a therapeutic agent, particularly if it exhibits any bioactive properties. Additionally, it may have industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-(4-chlorophenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide can be compared with other similar compounds that have a cyclopropane ring and phenyl groups. Some examples include N-(4-chlorophenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide and N-(4-chlorophenyl)-2,2-bis(4-isopropylphenyl)cyclopropanecarboxamide. These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in the substituents on the phenyl groups. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and interactions with molecular targets.

Eigenschaften

Molekularformel

C26H26ClNO

Molekulargewicht

403.9 g/mol

IUPAC-Name

N-(4-chlorophenyl)-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C26H26ClNO/c1-3-18-5-9-20(10-6-18)26(21-11-7-19(4-2)8-12-21)17-24(26)25(29)28-23-15-13-22(27)14-16-23/h5-16,24H,3-4,17H2,1-2H3,(H,28,29)

InChI-Schlüssel

DRRBPNLHRWIULV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.